molecular formula C8H6BrFO3 B1530487 Methyl 4-bromo-5-fluoro-2-hydroxybenzoate CAS No. 1193162-25-2

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Cat. No. B1530487
M. Wt: 249.03 g/mol
InChI Key: WCXWROSPLXHQFI-UHFFFAOYSA-N
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Patent
US08492372B2

Procedure details

Preparation according to Preparation 7, using boron tribromide (1.0 M, 25.0 ml, 25.2 mmol) in DCM (25 ml) and methyl 4-bromo-5-fluoro-2-methoxybenzoate (2.2 g, 8.4 mmol) in DCM (15 ml). Yield: 2.1 g. MS m/z (rel. intensity, 70 eV) 250 (M+, 40), 248 (M+, 41), 218 (99), 216 (bp), 188 (41), 186 (41), 81 (39).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 99 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Name
Quantity
15 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Br:5][C:6]1[C:15]([F:16])=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([O:17]C)[CH:7]=1>C(Cl)Cl>[Br:5][C:6]1[C:15]([F:16])=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([OH:17])[CH:7]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)OC
Step Three
Name
( 99 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 7

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.